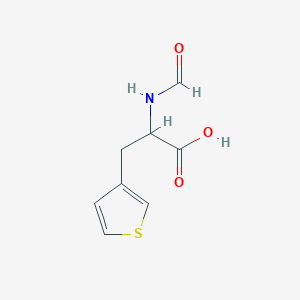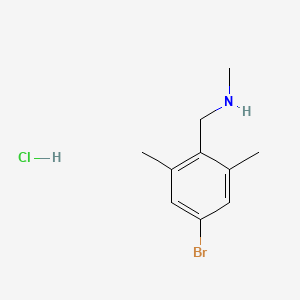
1-(4-Bromo-2,6-dimethylphenyl)-N-methylmethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-Bromo-2,6-dimethylphenyl acetate” is a solid substance . It’s used by researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of related compounds, such as “tris(4-bromo-2,6-dimethylphenyl)borane”, has been reported . It was synthesized in one pot starting from 5-bromo-2-iodo-1,3-dimethylbenzene .
Chemical Reactions Analysis
Protodeboronation of alkyl boronic esters, which are highly valuable building blocks in organic synthesis, has been reported . This process involves a radical approach .
Physical And Chemical Properties Analysis
The related compound “4-Bromo-2,6-dimethylphenyl isocyanate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard .
Applications De Recherche Scientifique
Environmental and Health Implications of Brominated Compounds
Polybrominated Dibenzo-p-dioxins and Dibenzofurans :
- Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) are by-products of brominated flame retardants and are formed during combustion of these chemicals. They are also produced in the presence of bromine during incineration and in internal combustion engines. These compounds have similar toxic effects to their chlorinated counterparts, including hepatic, dermal, and gastrointestinal toxicities. The brominated compounds bind to cytosolic receptors mediating toxicities similar to chlorinated analogs and are considered potent environmental pollutants (Mennear & Lee, 1994).
Inorganic Bromine in the Marine Boundary Layer :
- The cycling of inorganic bromine in the marine boundary layer has gained attention due to its role in atmospheric chemistry. Bromide, from sea water, contributes to the formation of reactive inorganic gases affecting ozone and other marine air constituents. Understanding the cycling of inorganic bromine over oceans is crucial for assessing its global significance and impacts on climate and air quality (Sander et al., 2003).
Air-sea Flux of Bromoform :
- Bromoform is a significant source of organic bromine to the atmosphere, originating from macroalgal and planktonic sources in the sea. Its sea-to-air flux is crucial for understanding bromine's contribution to atmospheric chemistry. This review assesses the global source strength of bromoform and identifies key regions for further investigation to better understand its impact on atmospheric reactive bromine levels (Quack & Wallace, 2003).
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-bromo-2,6-dimethylphenyl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN.ClH/c1-7-4-9(11)5-8(2)10(7)6-12-3;/h4-5,12H,6H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAHDECBBLLEAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CNC)C)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2,6-dimethylphenyl)-N-methylmethanamine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

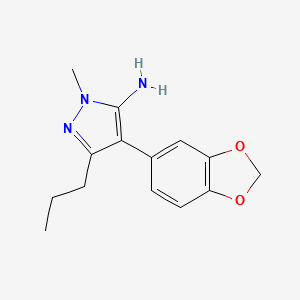
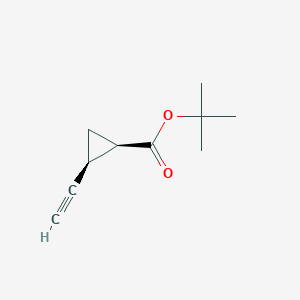
![4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2691346.png)
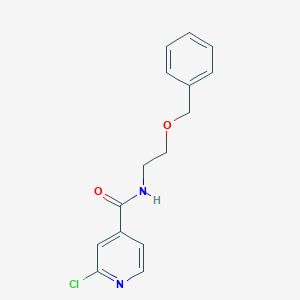
![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2691349.png)
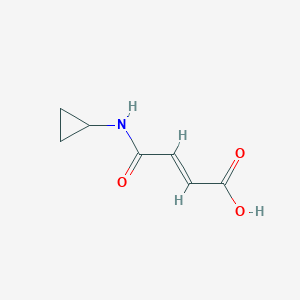
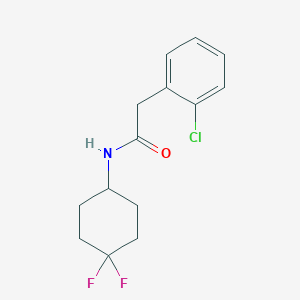
![4-butoxy-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2691354.png)
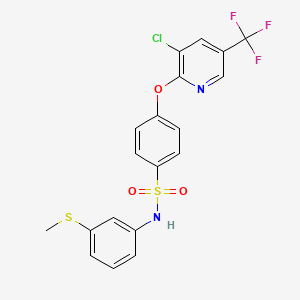
![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2691357.png)
![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2691359.png)

![ethyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2691363.png)
